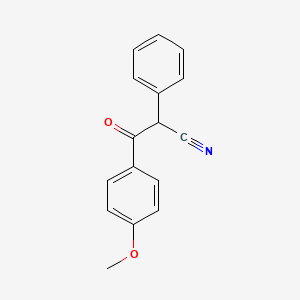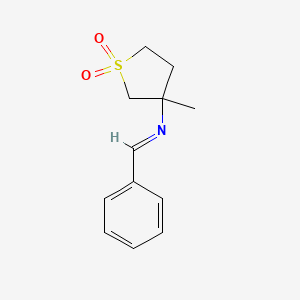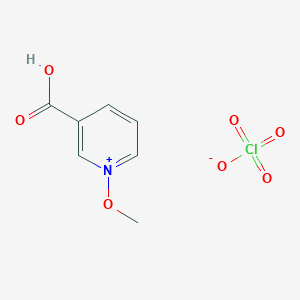
methyl azepan-1-yl(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl azepan-1-yl(phenyl)acetate is an organic compound that belongs to the class of esters It features a phenyl group attached to a methyl ester, with an azepane ring (a seven-membered nitrogen-containing ring) as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl azepan-1-yl(phenyl)acetate typically involves the esterification of 2-(azepan-1-YL)-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and methanol are continuously fed, and the ester is continuously removed. This method enhances the efficiency and yield of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl azepan-1-yl(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: 2-(azepan-1-YL)-2-phenylacetic acid.
Reduction: 2-(azepan-1-YL)-2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
methyl azepan-1-yl(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl azepan-1-yl(phenyl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid, which can then exert its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
methyl azepan-1-yl(phenyl)acetate is unique due to the presence of both the azepane ring and the phenyl group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar esters.
Propriétés
Numéro CAS |
5460-80-0 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
methyl 2-(azepan-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)14(13-9-5-4-6-10-13)16-11-7-2-3-8-12-16/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |
Clé InChI |
GMVWLPCRWKVKHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Diethyl 2-[(E)-(phenylhydrazinylidene)methyl]propanedioate](/img/structure/B1656779.png)



![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)

